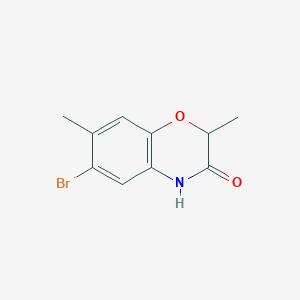

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

描述

Background and Significance of Benzoxazinone Compounds

Benzoxazinoid acetal glucosides constitute a unique class of natural products that are abundantly found in Gramineae, including major agricultural crops such as maize, wheat, and rye. These secondary metabolites have also been identified in several dicotyledonous species, demonstrating their widespread occurrence in the plant kingdom. The significance of benzoxazinoids extends beyond their natural distribution, as they serve as important factors in host plant resistance mechanisms against microbial diseases and insects, while simultaneously functioning as allelochemicals and endogenous ligands.

The natural benzoxazinoids play crucial roles in plant survival strategies, contributing to chemical defense systems that have evolved over millions of years. Interdisciplinary investigations conducted by biologists, biochemists, and chemists have been stimulated by the intention to make agricultural use of benzoxazinones as natural pesticides. These compounds represent not only constituents of plant defense systems but also integral components of active allelochemical systems used in competition with other plants.

Research has established that the structural requirements for biological activity in benzoxazinoids are closely related to their chemical reactivity. The arylhydroxamic acid group, a characteristic feature of many benzoxazinoids, represents a typical mutagenic and carcinogenic functional group that contributes to the compounds' biological effects. Studies have demonstrated that benzoxazinoids can react with deoxyribonucleic acid under physiological conditions, forming covalently modified nucleic acid structures with benzoxazinone rings bound at specific carbon atoms of guanine bases.

The versatility of the benzoxazinone skeleton, combined with its relative chemical simplicity and accessibility, positions these chemicals among the most promising sources of bioactive compounds that are natural in origin. Extensive research has been carried out on the isolation and synthesis of these materials, as well as on the dynamics of their degradation in different systems. This research has led to the discovery of a wide variety of compounds that demonstrate high interest from the perspective of phytotoxic, antifungal, antimicrobial, and antifeedant effects.

Overview of 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

This compound is a synthetic organic compound that belongs to the class of benzoxazines, characterized by its unique bicyclic structure containing both an oxazine and a benzene ring. The compound possesses the molecular formula C₁₀H₁₀BrNO₂ and features a distinctive substitution pattern that includes a bromine atom at the 6-position and methyl groups at both the 2- and 7-positions of the benzoxazinone core.

The structural characteristics of this compound can be described through its canonical Simplified Molecular Input Line Entry System representation: CC1C(=O)NC2=C(O1)C=C(C(=C2)Br)C. The International Chemical Identifier for this compound is InChI=1S/C10H10BrNO2/c1-5-3-9-8(4-7(5)11)12-10(13)6(2)14-9/h3-4,6H,1-2H3,(H,12,13), which provides a complete description of its molecular connectivity.

The presence of bromine and methyl groups in this specific compound significantly influences its chemical reactivity and potential applications. The bromine substituent at the 6-position introduces electrophilic character to the aromatic ring system, while the methyl groups contribute to steric and electronic effects that can modulate biological activity. These structural features make the compound particularly interesting for synthetic applications and potential biological evaluation.

Benzoxazine derivatives have gained considerable attention from medicinal chemists due to their various pharmacological properties and multiple modification sites. The benzoxazine scaffold is recognized as one of the most important privileged scaffolds in medicinal chemistry, with compounds bearing benzoxazine moieties typically displaying a variety of biological activities. These activities include anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, and anti-cancer properties.

Objectives and Scope of the Research

The primary objective of this comprehensive analysis is to provide detailed chemical characterization of this compound within the broader context of benzoxazinone chemistry. This research aims to consolidate current knowledge about the compound's structural properties, synthetic accessibility, and potential applications in various scientific fields.

The scope of this investigation encompasses several key areas of chemical research. First, the structural analysis focuses on understanding the three-dimensional arrangement of atoms within the molecule and how the specific substitution pattern affects overall molecular properties. The presence of both electron-withdrawing bromine and electron-donating methyl substituents creates unique electronic characteristics that warrant detailed examination.

Second, the research scope includes evaluation of synthetic methodologies for preparing this compound and related derivatives. Understanding the chemical transformations that can be applied to this scaffold is essential for developing structure-activity relationships and optimizing synthetic routes for potential applications. The compound can participate in various chemical reactions, including nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, oxidation reactions affecting the benzoxazine ring system, and condensation reactions leading to more complex molecular architectures.

Third, the investigation encompasses analysis of the compound's position within the broader family of benzoxazinone derivatives. Comparative studies with structurally related compounds provide insights into how specific substituents influence chemical and biological properties. The benzoxazinone family includes numerous natural and synthetic compounds that have demonstrated significant biological activities, making structure-activity relationship studies particularly valuable.

The research scope also extends to understanding potential applications of this compound in medicinal chemistry and agrochemical development. Given the established biological activities of benzoxazinone derivatives, including antimicrobial, antifungal, and herbicidal properties, systematic evaluation of this compound represents an important contribution to the field.

Furthermore, the investigation includes examination of analytical methodologies for characterizing this compound and monitoring its chemical transformations. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide essential tools for structural confirmation and purity assessment. Understanding the spectral characteristics of this compound facilitates future research efforts and quality control procedures.

属性

IUPAC Name |

6-bromo-2,7-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-5-3-9-8(4-7(5)11)12-10(13)6(2)14-9/h3-4,6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCXBRLGNAUEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376284-55-7 | |

| Record name | 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Reduction of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one

One established method involves the reduction of 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one using borane dimethyl sulfide complex in anhydrous tetrahydrofuran under an inert nitrogen atmosphere. The reaction proceeds as follows:

- Starting Material: 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one (2.46 g, 9.6 mmol)

- Solvent: Anhydrous tetrahydrofuran (40 mL)

- Reducing Agent: 10M borane dimethyl sulfide complex in tetrahydrofuran (3.8 mL, 38.4 mmol)

- Conditions: Slow addition under nitrogen, reflux for 2 hours

- Yield: 98%

This method efficiently produces the reduced benzoxazine derivative with high yield and purity, suitable for further functionalization or biological evaluation.

Multi-Step Synthesis from 2-Amino-4-bromophenol

Another synthetic approach starts from 2-amino-4-bromophenol, which undergoes acylation and ring closure to form the benzoxazinone core:

- Step 1: Acylation of 2-amino-4-bromophenol with 2-bromo-2-methylpropionyl bromide in a biphasic system (chloroform and saturated sodium carbonate solution) at 0°C to room temperature over 4 hours.

- Step 2: Ring closure in DMF with potassium carbonate at 80°C for 3 hours.

- Step 3: Purification by crystallization from boiling ether.

This route yields 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one in approximately 80% yield. The compound can then be subjected to reduction as described above to obtain the dihydro derivative.

Functionalization via Amide Coupling and Click Chemistry

For derivatives related to 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, functionalization methods include:

- Coupling of 6-amino-2H-benzo[b]oxazin-3(4H)-one with substituted benzoic acids using coupling reagents such as HATU and DIPEA.

- Subsequent click chemistry with azide compounds to introduce triazole moieties.

Though this method is more relevant for derivative synthesis, it demonstrates the versatility of the benzoxazinone scaffold for structural modification.

- Data Table: Summary of Key Preparation Steps

- The reduction of the amide function in benzoxazinone derivatives by borane complexes is a well-established step that provides access to the dihydrobenzoxazine scaffold with excellent yields and reproducibility.

- The use of inert atmosphere and anhydrous conditions is critical to prevent side reactions and degradation during the reduction step.

- The initial ring closure step from amino-bromophenol derivatives via acylation and intramolecular cyclization is efficient and scalable, providing a robust route to the benzoxazinone core.

- Functionalization strategies such as amide coupling and click chemistry expand the chemical space of benzoxazinone derivatives but are secondary to the core preparation method of the this compound itself.

The preparation of this compound predominantly involves the synthesis of the 6-bromo-2,2-dimethylbenzoxazin-3-one intermediate followed by reduction using borane dimethyl sulfide complex under inert conditions. This method achieves high yield and purity, making it the preferred synthetic route. Alternative methods involving ring closure from amino-bromophenol and functionalization via amide coupling provide versatility for derivative synthesis but rely on the core synthetic strategy outlined.

化学反应分析

Types of Reactions

6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazines .

科学研究应用

Research indicates that benzoxazine derivatives exhibit a range of biological activities:

Pharmacological Effects:

- Serotonin Receptor Antagonism: Modifications at the 2 position of the benzoxazine ring can enhance antagonistic activities against serotonin receptors (5HT3). Compounds with specific substitutions have shown significant receptor binding capabilities .

- Cardioprotective Effects: Similar compounds have been evaluated for cardioprotective activities in H9c2 cardiomyocytes against doxorubicin-induced toxicity. Specific modifications improved cell viability significantly .

- Anticancer Activity: Structural features suggest potential anticancer properties. Similar benzoxazine derivatives have been noted for their ability to inhibit various cancer cell lines through modulation of signaling pathways like NF-κB .

Case Studies

Several studies have evaluated the biological activity of benzoxazines:

Serotonin Receptor Study: A series of benzoxazine derivatives were synthesized and tested for their ability to bind to serotonin receptors. The study found that compounds with specific substitutions exhibited high binding affinities (Ki values as low as 0.019 nM), indicating strong antagonistic effects against serotonin-induced reflexes in animal models .

Cardiotoxicity Model: In a model assessing doxorubicin-induced cardiotoxicity in H9c2 cells, several derivatives demonstrated significant protective effects against cell death induced by oxidative stress. Compounds showed improvements in cell viability exceeding 80% when co-treated with doxorubicin .

作用机制

The mechanism of action of 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways .

相似化合物的比较

Comparison with Similar Compounds

Benzoxazinones exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

生物活性

6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its unique structural features and potential biological activities. The presence of a bromine atom and two methyl groups in its structure enhances its chemical properties and biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 214.06 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 2,7-dimethylphenol with bromine to introduce the bromine atom, followed by cyclization with formaldehyde and an amine source to form the benzoxazine ring.

Biological Activities

Research indicates that benzoxazine derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds within the benzoxazine class have shown varying degrees of antibacterial and antifungal properties. For instance, derivatives have been tested against Gram-positive bacteria such as Bacillus subtilis and fungi like Candida albicans. The minimal inhibitory concentrations (MIC) for selected compounds are provided in Table 1 .

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Candida albicans |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| 6-Bromo-2,7-dimethyl | 8 | 16 |

- Anticancer Activity : Some studies have indicated that benzoxazine derivatives can selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing potential anticancer agents. For example, certain derivatives have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors within biological systems. The bromine atom may enhance binding affinity or selectivity towards these targets, influencing the compound's overall biological effects .

Case Studies

Several studies have investigated the biological activities of benzoxazine derivatives. One notable study assessed the cytotoxicity of various benzoxazine compounds on different cancer cell lines and found that certain modifications significantly enhanced their efficacy against cancer cells while maintaining lower toxicity levels in normal cells . Another study highlighted the antimicrobial potential of these compounds against specific pathogens, further emphasizing their therapeutic relevance .

常见问题

Q. What are the best practices for assessing the compound's potential ecotoxicological impacts using model organisms?

- Methodology : Follow OECD guidelines for acute/chronic toxicity testing in Daphnia magna (48-h EC50) and Danio rerio (96-h LC50). Measure bioaccumulation factors (BCF) in fish liver microsomes. For terrestrial impacts, use earthworm avoidance assays and seed germination inhibition tests (e.g., Lactuca sativa) at 10–100 mg/kg soil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。